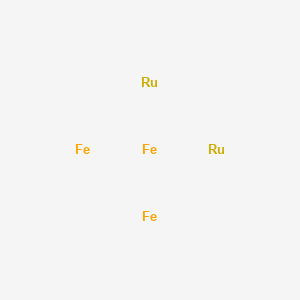
Iron;ruthenium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iron-ruthenium compounds are a class of materials that combine the properties of iron and ruthenium. These compounds are known for their catalytic properties and are used in various industrial and scientific applications. Iron is a well-known element used in numerous applications, from construction to catalysis, while ruthenium is a rare transition metal known for its catalytic properties and resistance to corrosion.
Preparation Methods
Synthetic Routes and Reaction Conditions: Iron-ruthenium compounds can be synthesized through various methods. One common method involves the co-precipitation of iron and ruthenium salts, followed by reduction with hydrogen at high temperatures. Another method involves the impregnation of iron oxide with a ruthenium precursor, followed by reduction.
Industrial Production Methods: In industrial settings, iron-ruthenium catalysts are often produced using a combination of chemical vapor deposition and reduction processes. The iron and ruthenium precursors are vaporized and deposited onto a substrate, followed by reduction to form the active catalyst.
Chemical Reactions Analysis
Types of Reactions: Iron-ruthenium compounds undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often catalyzed by the presence of iron and ruthenium, which can facilitate the breaking and forming of chemical bonds.
Common Reagents and Conditions: Common reagents used in reactions involving iron-ruthenium compounds include hydrogen, oxygen, and various organic molecules. The reactions typically occur under high temperatures and pressures, which help to activate the catalysts and promote the desired chemical transformations.
Major Products: The major products formed from reactions involving iron-ruthenium compounds depend on the specific reaction conditions and reagents used. For example, in the hydrogenation of organic molecules, the major products are typically reduced hydrocarbons.
Scientific Research Applications
Iron-ruthenium compounds have a wide range of scientific research applications. In chemistry, they are used as catalysts for various reactions, including hydrogenation, oxidation, and carbon-carbon bond formation. In biology, iron-ruthenium compounds are being explored for their potential use in imaging and as therapeutic agents. In medicine, these compounds are being investigated for their potential use in cancer treatment, due to their ability to selectively target cancer cells. In industry, iron-ruthenium catalysts are used in the production of ammonia and other chemicals.
Mechanism of Action
The mechanism of action of iron-ruthenium compounds involves the activation of chemical bonds through the interaction of iron and ruthenium with the reactants. The iron and ruthenium atoms can facilitate the breaking and forming of chemical bonds, leading to the desired chemical transformations. The molecular targets and pathways involved in these reactions depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Iron-ruthenium compounds are unique in their ability to combine the properties of both iron and ruthenium. Similar compounds include iron-palladium and iron-platinum compounds, which also exhibit catalytic properties. iron-ruthenium compounds are often preferred due to their lower cost and higher abundance compared to palladium and platinum.
List of Similar Compounds:- Iron-palladium compounds
- Iron-platinum compounds
- Iron-nickel compounds
- Iron-cobalt compounds
Iron-ruthenium compounds stand out due to their unique combination of catalytic properties and cost-effectiveness, making them valuable in various scientific and industrial applications.
Properties
CAS No. |
823185-63-3 |
|---|---|
Molecular Formula |
Fe3Ru2 |
Molecular Weight |
369.7 g/mol |
IUPAC Name |
iron;ruthenium |
InChI |
InChI=1S/3Fe.2Ru |
InChI Key |
BCXJORCSDSIVEV-UHFFFAOYSA-N |
Canonical SMILES |
[Fe].[Fe].[Fe].[Ru].[Ru] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


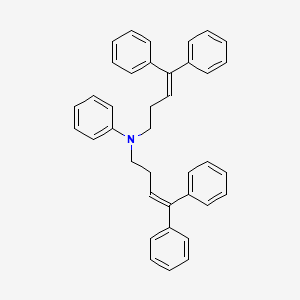

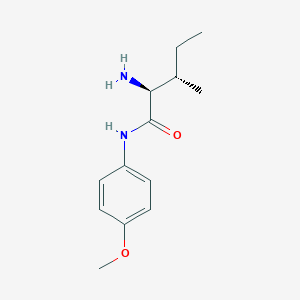
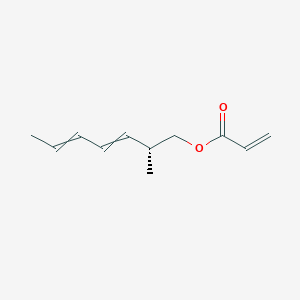
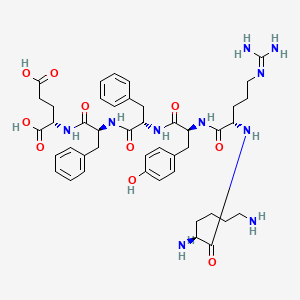
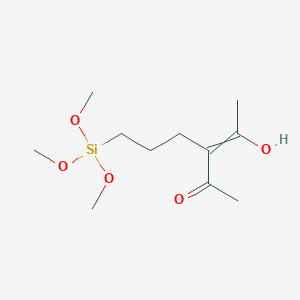
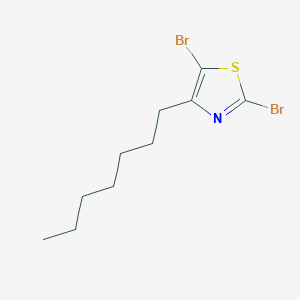
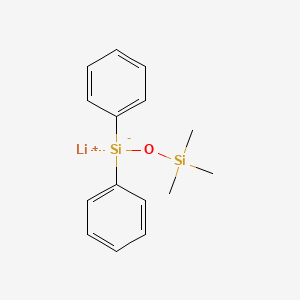
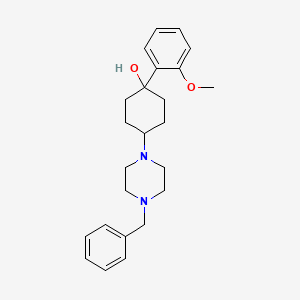
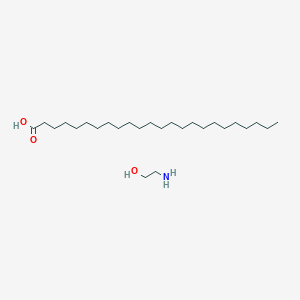
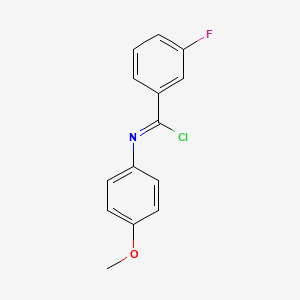
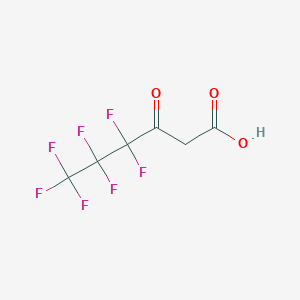
![4-({11-[(Oxan-2-yl)oxy]undecyl}oxy)benzoic acid](/img/structure/B14228939.png)

